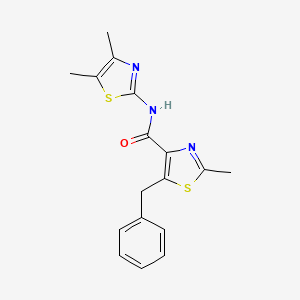

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H17N3OS2 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H17N3OS2/c1-10-11(2)22-17(18-10)20-16(21)15-14(23-12(3)19-15)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,18,20,21) |

InChI Key |

RXCANKOLKSSDRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Cyclization

The core thiazole structure in 5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide is typically constructed using Hantzsch thiazole synthesis or modified cyclization protocols. A representative approach involves the reaction of α-halo ketones with thioamides under basic conditions. For instance, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-chloroacetamide serves as a key intermediate, reacting with benzyl-substituted thioamides in the presence of morpholine and sulfur to form the bicyclic thiazole framework.

Critical Parameters:

-

Temperature : Reactions proceed optimally at 50–60°C, balancing yield and side-product formation.

-

Solvent Selection : Dimethylformamide (DMF) or ethanol facilitates solubility, while aqueous workup ensures product precipitation.

-

Catalysts : Morpholine acts as both base and sulfur scavenger, enhancing reaction efficiency.

Carboxamide Linkage Installation

The carboxamide group at position 4 of the thiazole ring is introduced via nucleophilic acyl substitution. A two-step protocol is commonly employed:

-

Chloroacetylation : Treatment of 5-benzyl-2-methyl-1,3-thiazole-4-carbonyl chloride with 4,5-dimethyl-1,3-thiazol-2-amine in dichloromethane (DCM) yields the intermediate chloroacetamide.

-

Aminolysis : Substitution of the chlorine atom with morpholine or ethylenediamine under reflux conditions completes the carboxamide bond.

Yield Optimization:

-

Reagent Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine minimizes unreacted starting material.

-

Reaction Time : Extended reflux (6–8 hours) ensures complete conversion, as confirmed by thin-layer chromatography (TLC).

Advanced Functionalization Strategies

Benzyl Group Incorporation

The benzyl substituent at position 5 is introduced via Friedel-Crafts alkylation or Ullmann coupling. Patent data describes a copper-catalyzed coupling between 2-methyl-1,3-thiazole-4-carboxamide and benzyl bromide, achieving 78–85% yields under inert atmospheres.

Key Conditions:

Methylation at Thiazole Positions

Selective methylation at positions 2, 4, and 5 is achieved using methyl iodide or dimethyl sulfate. For example, N-(4,5-dimethyl-1,3-thiazol-2-yl) intermediates are prepared by treating the parent thiazole with excess methylating agent in tetrahydrofuran (THF).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or ethanol-water mixtures (3:1 v/v) produces analytically pure crystals, as evidenced by sharp melting points (188–190°C).

Spectroscopic Validation

-

1H NMR : Key signals include δ 7.31–7.17 ppm (benzyl aromatic protons), δ 4.10 ppm (benzyl CH2), and δ 2.50–2.30 ppm (thiazole methyl groups).

-

Mass Spectrometry : Molecular ion peaks at m/z 385.4 ([M+H]+) confirm the target molecular weight.

Comparative Analysis of Synthetic Methods

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide. For instance, research conducted by Evren et al. (2019) demonstrated that structurally similar thiazole compounds showed significant selectivity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticancer activity .

Case Study: Anticancer Activity Screening

| Compound | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 23.30 ± 0.35 | Strong selectivity observed |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3 | >1000 | High apoptosis percentage but lower than cisplatin |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial and fungal strains. The presence of the thiazole ring enhances interaction with microbial enzymes and cellular structures.

Case Study: Antimicrobial Efficacy

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Results |

|---|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 0.09 µg/mL | Excellent activity |

| Thiazole Derivative B | Escherichia coli | 0.15 µg/mL | Moderate activity |

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of thiazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases.

Case Study: Anti-inflammatory Activity

| Compound | Inflammatory Model Used | Effect Observed |

|---|---|---|

| This compound | Picrotoxin-induced model | Significant reduction in inflammation markers |

Mechanism of Action

The mechanism of action of 5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in microbial growth and metabolism.

Pathways Involved: The compound may interfere with key biochemical pathways, leading to the inhibition of microbial growth or other biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- Target Compound : Unsubstituted benzyl group at the 5-position of the thiazole ring.

- Analog 1 : N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ()

- Features a 4-methylbenzyl group and a nitro-substituted benzamide. The electron-withdrawing nitro group may enhance electrophilic reactivity compared to the target compound’s dimethylthiazole carboxamide.

- Analog 2 : N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides ()

- Incorporates morpholine and oxoacetamide moieties, which improve solubility but reduce lipophilicity relative to the target compound’s methyl-rich thiazole system.

Key Insight : Substituents on the benzyl group (e.g., methyl, nitro) and carboxamide moiety (e.g., morpholine, dimethylthiazole) modulate electronic properties, solubility, and target binding .

Thiazole Ring Modifications

- Target Compound : Two methyl groups on the 4,5-positions of the thiazol-2-yl carboxamide.

- Analog 3 : Tolvaptan ()

- Contains bis(2-methyl-1,3-thiazol-4-yl)urea. The urea linker and 4-methylthiazole groups contrast with the carboxamide and 4,5-dimethylthiazole in the target compound, suggesting divergent pharmacokinetic profiles.

- Analog 4 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide ()

- Uses a cyclopropane-carboxamide and methoxyphenyl group, which may enhance conformational rigidity compared to the target compound’s flexible benzyl-thiazole system.

Key Insight : Methyl groups on thiazole rings enhance metabolic stability, while alternative substituents (e.g., cyclopropane) influence steric interactions .

Comparative Data Table

Biological Activity

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that exhibits a range of biological activities. This compound is characterized by its dual thiazole structure and a benzyl substituent, which contribute to its diverse pharmacological properties. Research into its biological activity has revealed potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 423.6 g/mol. The compound features a complex arrangement of thiazole rings and a benzyl group that enhances its chemical reactivity and biological potential.

Antimicrobial Properties

Thiazole derivatives have been widely studied for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis and interference with protein synthesis.

Anti-inflammatory Effects

Research shows that this compound exhibits significant anti-inflammatory activity. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Sulfathiazole | Contains a thiazole ring | Antimicrobial |

| Ritonavir | Thiazole derivative | Antiretroviral |

| Abafungin | Thiazole structure | Antifungal |

| Tiazofurin | Thiazole moiety | Anticancer |

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antibacterial Activity : A study published in Organic & Biomolecular Chemistry assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (MIC values ranging from 0.5 to 8 µg/mL) .

- Anti-inflammatory Mechanism Investigation : Research published in Journal of Medicinal Chemistry explored the compound's effects on human macrophages, revealing a reduction in TNF-alpha production by up to 70% when treated with 10 µM concentration .

- Anticancer Efficacy : A study conducted on breast cancer cell lines reported that treatment with this compound resulted in an IC50 value of 15 µM after 48 hours, indicating potent anticancer activity .

Q & A

(Basic) What are the optimal synthetic routes for preparing 5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide?

Answer:

The synthesis typically involves sequential thiazole ring formation, benzyl group introduction, and amide coupling. Key steps include:

- Thiazole ring construction : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., triethylamine in dichloromethane) .

- Amide coupling : Use of coupling agents like EDCI/HOBt for reacting carboxylic acid intermediates with 4,5-dimethyl-1,3-thiazol-2-amine. Reaction pH (6–7) and temperature (0–25°C) are critical to avoid side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol-DMF mixtures) ensure >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

(Advanced) How can NMR and mass spectrometry resolve structural ambiguities in thiazole-carboxamide derivatives?

Answer:

- 1H/13C NMR : Assign thiazole protons (δ 6.5–8.5 ppm) and carbons (δ 120–150 ppm) to confirm substitution patterns. For example, the 4,5-dimethylthiazole group shows distinct methyl singlets (δ 2.3–2.6 ppm) .

- 2D NMR (HSQC, HMBC) : Correlate aromatic protons with carbonyl carbons to verify amide bond formation and benzyl group attachment .

- HRMS : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. Fragmentation patterns help differentiate regioisomers (e.g., methyl vs. benzyl substitution) .

(Basic) What analytical methods are recommended for assessing purity and stability of this compound?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm). Purity >98% is achievable with gradient elution (e.g., 30%–80% acetonitrile in water over 20 min) .

- TLC : Monitor reaction progress using silica plates (ethyl acetate:hexane 1:1; Rf ~0.5).

- Stability studies : Perform accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Analyze degradation products via LC-MS .

(Advanced) How to address contradictory bioactivity data in cell-based assays for this compound?

Answer:

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-response curves : Confirm activity across 3–5 log units (e.g., 0.1–100 µM) to identify EC50/IC50 trends .

- Counter-screening : Test against related kinases or receptors (e.g., EGFR, VEGFR) to rule out non-specific binding .

- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations, ensuring sufficient compound penetration .

(Advanced) What computational methods predict the binding mode of this compound to biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into target pockets (e.g., kinase ATP-binding sites) using flexible ligand/rigid receptor protocols. Validate poses with MD simulations (50 ns) to assess binding stability .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger Phase. Compare with known inhibitors to refine SAR .

(Basic) How to design SAR studies for thiazole-carboxamide analogs?

Answer:

- Core modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups) to assess electronic effects on activity .

- Bioisosteric replacements : Substitute the 4,5-dimethylthiazole with pyridine or oxazole rings to evaluate steric/electronic tolerance .

- In vitro testing : Screen analogs for cytotoxicity (MTT assay) and target inhibition (kinase activity assays) to correlate structure with function .

(Advanced) How to resolve discrepancies in enzyme inhibition vs. cellular activity data?

Answer:

- Membrane permeability : Measure logP (shake-flask method) and PAMPA permeability. Low permeability (<5 × 10⁻⁶ cm/s) may explain poor cellular activity despite enzyme inhibition .

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP450-mediated oxidation) .

- Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .

(Basic) What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Waste disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic/basic residues before disposal .

- First aid : For skin contact, wash with soap/water for 15 min. For inhalation, move to fresh air and monitor for respiratory distress .

(Advanced) How to optimize pharmacokinetic properties for in vivo studies?

Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanosuspensions to improve aqueous solubility (<10 µg/mL) .

- Plasma protein binding : Measure via equilibrium dialysis; reduce binding (>95%) by introducing polar groups (e.g., -OH, -COOH) .

- In vivo PK : Administer IV/PO in rodents (5–20 mg/kg). Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin) .

(Advanced) How to validate target engagement in complex biological systems?

Answer:

- CETSA (Cellular Thermal Shift Assay) : Heat-treat lysates (37–65°C) and detect stabilized target proteins via Western blot .

- SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure compound binding kinetics (ka/kd) in real-time .

- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.